Introduction: The Molecular Profile of a Key Synthetic Intermediate
Introduction: The Molecular Profile of a Key Synthetic Intermediate
An In-Depth Technical Guide to the Physical Properties of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene
In the landscape of pharmaceutical and agrochemical development, the precise characterization of synthetic intermediates is a cornerstone of successful research and development. 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is a halogenated aromatic nitro compound whose utility lies in its specific arrangement of electron-withdrawing groups, making it a valuable precursor for nucleophilic aromatic substitution reactions.[1] Understanding its physical properties is not merely an academic exercise; it is critical for process optimization, safety, and predicting its behavior in various chemical environments.
This guide provides a detailed examination of the essential physical and chemical properties of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene. It is designed for researchers, chemists, and drug development professionals, offering not only a summary of the compound's characteristics but also a practical overview of the experimental methodologies used to determine them. By explaining the causality behind these standard protocols, this document aims to equip scientists with the foundational knowledge required for the effective handling, application, and modification of this versatile chemical building block.
Compound Identification and Core Characteristics
Accurate identification is the first step in any chemical analysis. The structural and molecular identity of the compound is defined by several key identifiers.
-
IUPAC Name: 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene[2]
-
Synonyms: 2-Chloro-5-(trifluoromethoxy)nitrobenzene, 4-(trifluoromethoxy)-2-nitro-1-chlorobenzene[2]
The presence of a chloro group, a nitro group, and a trifluoromethoxy group on the benzene ring significantly influences the molecule's electronic distribution, reactivity, and physical behavior.[5]
Physicochemical Properties: A Quantitative Summary
The key physical properties of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene are summarized below. These values are critical for predicting the compound's behavior in experimental and industrial settings.
| Property | Value | Source |
| Molecular Weight | 241.55 g/mol | [2][4] |
| XLogP3 | 3.5 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 240.9753551 Da | [2] |
| Topological Polar Surface Area | 55.1 Ų | [2] |
Experimental Methodologies for Physical Property Determination
The trustworthiness of physical property data hinges on the validity of the experimental methods used for their determination. The following sections detail the standard protocols for key properties, emphasizing the rationale behind each step.
Melting Point Determination
The melting point is a fundamental indicator of a crystalline solid's purity.[6] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broadened melting range.[6][7]
Protocol: Capillary Method using a Mel-Temp Apparatus
This is the most common and reliable method for determining the melting point of an organic solid.[8]
-
Sample Preparation: A small amount of the dry, crystalline compound is finely crushed on a clean, hard surface. The open end of a capillary tube is tapped into the powder to collect a small sample.[6]
-
Sample Compaction: The tube is inverted and tapped gently to compact the sample into the sealed end. The sample height should be no more than 1-2 mm for accurate results.[6][8]
-
Apparatus Setup: The capillary tube is placed into the heating block of a Mel-Temp or similar apparatus, alongside a calibrated thermometer.
-
Rapid Initial Heating: A preliminary, rapid heating is performed to find an approximate melting range. This saves time in subsequent, more precise measurements.
-
Precise Determination: The apparatus is allowed to cool. A new sample is then heated rapidly to about 15-20°C below the approximate melting point.[8] From this point, the heating rate is slowed to 1-2°C per minute.
-
Causality: Slow heating ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, providing an accurate reading.
-
-
Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T₁-T₂.[6]
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9][10] It is a key characteristic for liquid compounds and is sensitive to changes in pressure.
Protocol: Micro-Boiling Point (Thiele Tube Method)
This technique is ideal for small sample volumes (less than 0.5 mL) and provides excellent accuracy.[11]
-
Apparatus Assembly: A small sample (10-20 drops) is placed in a small test tube or vial. A capillary tube (the same type used for melting points) is inserted with its open end down.[11]
-
Thermometer Attachment: The vial is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[11]
-
Heating: The entire assembly is placed in a Thiele tube containing mineral oil, with the rubber band remaining well above the oil level to prevent dissolution.[11][12] The side arm of the Thiele tube is heated gently with a microburner.[11]
-
Causality: The Thiele tube is designed to create a convection current in the oil, ensuring uniform heating of the sample and thermometer.[12]
-
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor has displaced all the air and is now escaping.[11][12]
-
Cooling and Measurement: The heat is removed. The solution is allowed to cool slowly. The bubble stream will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded.[11]
-
Causality: At this point, the pressure inside the capillary tube (from the vapor) has just become equal to the external atmospheric pressure, which is the definition of the boiling point.
-
Solubility Determination
Solubility is a critical parameter in drug development, influencing bioavailability and formulation.[13][14] For synthetic intermediates, it dictates solvent choice for reactions and purifications. Given its molecular structure, 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is expected to be poorly soluble in water and soluble in common organic solvents.[15]
Protocol: Equilibrium "Shake-Flask" Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[13][16]
-
Preparation: An excess amount of the solid compound is added to a series of vials containing the solvent of interest (e.g., purified water, phosphate-buffered saline, ethanol).[13]
-
Causality: The presence of undissolved solid is essential to ensure that the solution reaches saturation at equilibrium.[13]
-
-
Equilibration: The vials are sealed and placed in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-72 hours).[13][16] The agitation ensures maximum contact between the solute and solvent.[16]
-
Phase Separation: After incubation, the samples are visually inspected to confirm the presence of excess solid. The vials are then centrifuged at high speed to pellet the undissolved solid.[13]
-
Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn. It is then filtered through a syringe filter (e.g., 0.22 µm PVDF) that has been validated for low compound binding.[13]
-
Causality: Filtration removes any microscopic solid particles that could falsely elevate the measured concentration.
-
-
Analysis: The concentration of the compound in the filtered supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The experiment is performed in triplicate, and the solubility is reported as an average concentration (e.g., in mg/mL or µg/mL).[16]
Safety and Handling
While a full Safety Data Sheet (SDS) should always be consulted before handling, compounds of this class require specific precautions.[17][18] Halogenated nitroaromatics are often classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[20][21]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[20]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[4][20]
Conclusion
2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is a compound whose physical properties are dictated by the interplay of its functional groups. While specific experimental values for its melting and boiling points require direct measurement, the established protocols for their determination are robust and universally applicable. A thorough understanding of its solubility, melting behavior, and boiling point, gained through the meticulous application of the methodologies described herein, is indispensable for any scientist utilizing this compound in synthesis, process development, or novel material design. This foundational data ensures reproducibility, enhances safety, and ultimately accelerates the path from laboratory research to real-world application.
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